molecular formula C12H18BClN2O2 B2927894 5-Chloro-4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine CAS No. 2377611-67-9

5-Chloro-4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

Cat. No.: B2927894
CAS No.: 2377611-67-9
M. Wt: 268.55
InChI Key: HSQRQWPAXSJNNO-UHFFFAOYSA-N
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Description

Historical Evolution of Aminopyridine Boronic Acid Derivatives

The integration of boron into heterocyclic frameworks traces its origins to the mid-20th century, when Lipscomb’s theoretical work on boron clusters laid the groundwork for polyhedral borane chemistry. However, the pivotal shift toward aminopyridine boronic acids began with the advent of the Suzuki–Miyaura cross-coupling reaction in 1979, which enabled efficient carbon–carbon bond formation using boronic acids as nucleophilic partners. Early studies focused on simple arylboronic acids, but by the late 1990s, researchers recognized the potential of nitrogen-containing heterocycles like aminopyridines to enhance reactivity and solubility.

Aminopyridine boronic esters emerged as critical intermediates due to their stability under aerobic conditions compared to free boronic acids. For example, 2-aminopyridine-5-boronic acid pinacol ester (CAS: 827614-64-2) became a benchmark substrate for microwave-assisted multicomponent coupling reactions, yielding amino-substituted imidazopyridines with pharmaceutical relevance. This compound’s synthesis highlighted the importance of protecting boronic acids as esters to mitigate protodeboronation—a key stability challenge observed in early boronic acid chemistry. The development of 5-chloro-4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine builds upon these advances, incorporating chloro and methyl groups to fine-tune electronic and steric properties for targeted applications.

Current Research Landscape of Functionalized Pyridine-Based Boronic Esters

Contemporary research on pyridine boronic esters emphasizes their dual role as synthetic intermediates and bioactive molecules. A 2022 study identified tetramethyl dioxaborolane-protected aminopyridines as key substrates for synthesizing CXCR1/2 antagonists, where the boronic ester moiety facilitates late-stage functionalization via Suzuki coupling. The chlorine substituent in 5-chloro-4-methyl derivatives enhances electrophilicity at the pyridine ring, enabling regioselective cross-couplings that are less feasible with unsubstituted analogues.

Recent innovations also exploit the steric bulk of tetramethyl dioxaborolane groups to suppress unwanted side reactions. For instance, in palladium-catalyzed couplings, the methyl groups on the dioxaborolane ring hinder catalyst deactivation by coordinating less strongly to palladium compared to pinacol esters. This property has been leveraged in the synthesis of complex heterocycles, such as pyrrolopyridines, where the target compound serves as a boron-containing building block.

Table 1: Representative Applications of Pyridine Boronic Esters in Medicinal Chemistry

Compound Application Key Advantage Reference
2-Aminopyridine-5-boronic ester Imidazopyridine synthesis Microwave-compatible stability
6-Aminopyridine-3-boronic acid Biomolecule enrichment Cis-diol binding via boronate affinity
5-Chloro-4-methyl-3-(tetramethyl-dioxaborolanyl)pyridin-2-amine CXCR1/2 antagonist development Enhanced regioselectivity in coupling

Strategic Importance in Heterocyclic Chemistry Research

The strategic value of this compound lies in its ability to address long-standing challenges in boron chemistry. Protodeboronation—the undesired cleavage of the boron–carbon bond—has historically limited the utility of boronic acids in acidic or aqueous media. However, the tetramethyl dioxaborolane group in this compound significantly improves stability, as demonstrated by pH-rate profiling studies showing a 10-fold reduction in protodeboronation kinetics compared to pinacol esters. This stability arises from the electron-donating methyl groups, which reduce the electrophilicity of the boron atom and impede nucleophilic attack.

Furthermore, the chloro and methyl substituents on the pyridine ring direct cross-coupling reactions to specific positions. Density functional theory (DFT) calculations reveal that the chlorine atom at C5 withdraws electron density, polarizing the C3–B bond and facilitating transmetallation in Suzuki reactions. Concurrently, the methyl group at C4 sterically shields the C3 position, minimizing homo-coupling byproducts—a common issue in sterically unhindered systems.

Comparative Analysis with Related Borylated Aminopyridines

When compared to structurally similar compounds, 5-chloro-4-methyl-3-(tetramethyl-dioxaborolanyl)pyridin-2-amine exhibits distinct advantages. For example, 6-aminopyridine-3-boronic acid (CAS: 851524-96-4) lacks the chloro and methyl substituents, resulting in lower cross-coupling yields due to unregulated regiochemistry. Similarly, 2-aminopyridine-5-boronic acid pinacol ester, while effective in microwave-assisted syntheses, undergoes rapid protodeboronation under acidic conditions (t₁/₂ = 2 h at pH 4).

The tetramethyl dioxaborolane group also differentiates this compound from catechol-based boronates. Unlike catechol esters, which require anhydrous conditions to prevent hydrolysis, the tetramethyl variant maintains stability in protic solvents, enabling its use in aqueous reaction mixtures. This attribute is critical for biomedical applications, where water solubility is often a prerequisite for bioavailability.

Properties

IUPAC Name

5-chloro-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BClN2O2/c1-7-8(14)6-16-10(15)9(7)13-17-11(2,3)12(4,5)18-13/h6H,1-5H3,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSQRQWPAXSJNNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CN=C2N)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the chlorination and methylation of pyridine to obtain 5-chloro-4-methylpyridin-2-amine.

    Borylation: The key step involves the borylation of the chlorinated and methylated pyridine using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions.

    Nucleophiles: Such as amines or alcohols for substitution reactions.

    Oxidizing and Reducing Agents: Depending on the desired transformation.

Major Products: The major products formed from these reactions include various substituted pyridines and biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of various transformations.

Biology and Medicine:

    Drug Development: Serves as an intermediate in the synthesis of potential therapeutic agents.

    Biological Probes: Used in the development of probes for studying biological processes.

Industry:

Mechanism of Action

The mechanism by which 5-Chloro-4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine exerts its effects is primarily through its ability to participate in various chemical reactions. The boronic acid moiety allows it to form stable complexes with other molecules, facilitating the formation of new bonds. In biological systems, it can interact with enzymes and receptors, modulating their activity and leading to specific biological outcomes .

Comparison with Similar Compounds

Uniqueness:

    Structural Features: The presence of both chlorine and methyl groups on the pyridine ring, along with the boronic acid moiety, makes this compound unique.

    Reactivity: Its ability to undergo a wide range of chemical reactions, particularly coupling reactions, sets it apart from other similar compounds.

Biological Activity

5-Chloro-4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (CAS Number: 2377611-67-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following structural and chemical characteristics:

  • Molecular Formula : C12_{12}H18_{18}BClN2_2O2_2
  • Molecular Weight : 268.55 g/mol
  • IUPAC Name : this compound

Research indicates that compounds similar to this compound may act by inhibiting specific enzymes or pathways critical to disease processes. For example, related compounds have shown efficacy in targeting dihydroorotate dehydrogenase (DHODH), which is involved in pyrimidine biosynthesis and is a validated target for malaria treatment .

Antiparasitic Activity

Studies have shown that derivatives of pyridine compounds exhibit significant antiparasitic activity. For instance, modifications to the pyridine structure can enhance solubility and metabolic stability while maintaining or improving activity against Plasmodium falciparum (the malaria-causing parasite). The incorporation of polar functionalities has been found to improve aqueous solubility and overall pharmacokinetic profiles .

Antimicrobial Properties

Pyridine derivatives have been reported to possess antimicrobial properties against various strains, including multidrug-resistant bacteria. While specific data on the compound's activity against such pathogens is limited, related studies indicate that structural modifications can lead to enhanced efficacy against resistant strains .

Study 1: Antimalarial Efficacy

In a study focused on optimizing pyridine-based compounds for antimalarial activity, researchers demonstrated that specific substitutions on the pyridine ring could significantly increase potency against PfATP4-associated Na+^+-ATPase activity. Compounds with similar structures to this compound exhibited promising results in inhibiting parasite growth in vitro and showed favorable pharmacokinetic profiles in animal models .

Study 2: Structure-Based Drug Design

A structure-based drug design approach was employed to develop potent inhibitors targeting DHODH. The study highlighted how modifications in the chemical structure could lead to enhanced inhibitory activity while minimizing toxicity. The findings suggest that this compound could be a candidate for further optimization in drug development efforts aimed at treating parasitic infections .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (µM)Reference
Compound AAntimalarial0.010
Compound BAntimicrobial (MRSA)4–8
Compound CDHODH InhibitionNanomolar range

Q & A

Q. How can the Suzuki-Miyaura cross-coupling reaction be optimized for introducing the tetramethyl-1,3,2-dioxaborolan-2-yl group into the pyridine ring?

  • Methodological Answer : The reaction typically employs Pd(PPh₃)₄ (10 mol%) as a catalyst, Na₂CO₃ (3.0 eq.) as a base, and a solvent system of DME:H₂O (10:1) at 150°C for 1 hour . Key optimization parameters include:
  • Catalyst loading : Reducing Pd loading to 5 mol% may lower costs without compromising yield.
  • Temperature : Lower temperatures (e.g., 100°C) can minimize side reactions but may require longer reaction times.
  • Boronic ester equivalents : Using 1.2–1.5 eq. of the boronic ester ensures complete conversion of the chloro-substituted precursor.
    Post-reaction purification via silica gel chromatography (ethyl acetate/hexane gradients) effectively isolates the product .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and boron integration (e.g., absence of residual chloro groups at position 3) .
  • High-Resolution Mass Spectrometry (HRMS) : ESI-MS or MALDI-TOF verifies molecular weight (expected ~293.8 g/mol for C₁₁H₁₆BClN₂O₂) .
  • HPLC Purity Analysis : Use a C18 column with acetonitrile/water (0.1% TFA) to assess purity (>98% for biological assays) .

Q. How does the stability of the boronic ester moiety affect storage and handling?

  • Methodological Answer : The tetramethyl-1,3,2-dioxaborolan-2-yl group is moisture-sensitive. Recommendations include:
  • Storing the compound under inert gas (N₂ or Ar) at –20°C.
  • Using anhydrous solvents (e.g., THF, DMF) during reactions to prevent hydrolysis to the boronic acid .
  • Monitoring degradation via ¹¹B NMR (δ ~30 ppm for intact boronic ester; shifts upon hydrolysis) .

Q. What are common synthetic modifications of the pyridine core?

  • Methodological Answer :
  • Nucleophilic Aromatic Substitution : The 5-chloro group can be replaced with amines (e.g., NH₃/EtOH, 80°C) or alkoxides .
  • Cross-Coupling : The boronic ester enables Suzuki couplings with aryl halides (e.g., aryl bromides, Pd(OAc)₂, K₂CO₃, 80°C) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on bioactivity?

  • Methodological Answer :
  • Variable Substituents : Synthesize analogs with modifications at the 4-methyl (e.g., CF₃, ethyl) or 2-amine (e.g., acetylated, alkylated) positions .
  • Biological Assays : Test inhibitory activity against target enzymes (e.g., kinases) using fluorescence polarization or SPR binding assays. Compare IC₅₀ values to correlate structure with potency .

Q. How should researchers address contradictions in reported reactivity data (e.g., divergent yields in cross-coupling reactions)?

  • Methodological Answer :
  • Parameter Screening : Systematically vary solvent polarity (e.g., DMF vs. THF), base strength (K₃PO₄ vs. Na₂CO₃), and ligand effects (XPhos vs. PPh₃) .
  • Control Experiments : Verify the absence of trace metals (e.g., via ICP-MS) or moisture that may deactivate the catalyst .

Q. What computational approaches predict the compound’s reactivity in novel reactions?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian or ORCA to model transition states for Suzuki-Miyaura coupling, focusing on steric effects from the 4-methyl group .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite can predict binding modes to biological targets (e.g., ATP-binding pockets) .

Q. How can impurities from incomplete boronic ester formation be identified and quantified?

  • Methodological Answer :
  • LC-MS/MS : Detect hydrolyzed boronic acid (MH⁺ ~247.6) and residual starting materials.
  • Synthesis Controls : Add molecular sieves (3Å) during reactions to absorb water and suppress hydrolysis .

Q. What strategies enable in vivo tracking of this compound’s metabolites?

  • Methodological Answer :
  • Isotope Labeling : Synthesize a ¹³C-labeled analog (e.g., ¹³C at the methyl group) for LC-MS/MS metabolic profiling .
  • Radiotracer Studies : Incorporate ¹⁸F at the 5-chloro position (via Balz-Schiemann reaction) for PET imaging .

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